molecular formula C18H14N2O2 B077346 Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- CAS No. 12224-12-3

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Cat. No.: B077346
CAS No.: 12224-12-3
M. Wt: 290.3 g/mol
InChI Key: VKRZNAWSCAUDRQ-BQYQJAHWSA-N
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Description

“Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” is a chemical compound with the molecular formula C18H14N2O2 . It is also known as Fluorescent Brightener 135 . This compound may be used in the preparation of polymeric film sensors based on excimer luminescence and responsive to both mechanical and temperature stress .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction between 2-aminophenol and aldehydes . An effective synthesis has been developed for 2-aminophenol derivative 6, which bears a carboxylate group in the desired position. The strategy allows construction of bis(benzoxazole) compound 5, where the built-in ester group can be easily converted to either a hydroxymethyl or a bromomethyl group to introduce the zinc-chelating ligand .


Molecular Structure Analysis

The molecular structure of “Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” can be represented by the InChI string: InChI=1S/C18H14N2O2/c1-11-3-5-15-13 (9-11)19-17 (21-15)7-8-18-20-14-10-12 (2)4-6-16 (14)22-18/h3-10H,1-2H3/b8-7+ . The molecular weight of the compound is 290.3 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” include a molecular weight of 290.32 and a molecular formula of C18H14N2O2 .

Scientific Research Applications

  • Optical Properties and Fluorescence : Ghodbane et al. (2016) studied the optical properties of three bis-benzoxazole derivatives, revealing superior fluorescence quantum yields in solution. They noted that these derivatives show weak emission in solid state due to their non-planar conformation, a finding important for optical applications (Ghodbane et al., 2016).

  • Synthesis of Fluorescent Compounds : Chen et al. (1995) conducted a study on the synthesis of new bis(benzoxazol-2-yl) fluorescent compounds, which have potential applications in materials science and bioimaging (Chen et al., 1995).

  • Catalysis in Chemical Synthesis : Garduño and García (2015) demonstrated the synthesis of amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles, using a new catalytic pathway. This research contributes to efficient synthesis methods in organic chemistry (Garduño & García, 2015).

  • Polymer Chemistry : Smith et al. (1992) explored the chemistry and properties of poly(arylene ether benzoxazole)s, highlighting their high thermal stability and potential applications in high-performance materials (Smith et al., 1992).

  • Photoluminescence in Polymers : Sierra and Lahti (2004) synthesized a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains, useful for studying interactions in solid states (Sierra & Lahti, 2004).

  • Photosensitive Materials : Ebara et al. (2003) developed a photosensitive poly(benzoxazole) precursor, demonstrating its application in the field of photoresist materials for photolithography (Ebara et al., 2003).

  • Textile Industry : Tang et al. (2014) developed a method for rapid detection of fluorescent whitening agents in textiles, including benzoxazole derivatives, using ultra-performance convergence chromatography, indicating its importance in quality control in the textile industry (Tang et al., 2014).

  • Total Synthesis of Natural Products : Deluca and Kerwin (1997) achieved the total synthesis of UK-1, a bis(benzoxazole) metabolite, highlighting the relevance of benzoxazole derivatives in medicinal chemistry (Deluca & Kerwin, 1997).

Safety and Hazards

While specific safety and hazards information for “Benzoxazole, 2,2’-(1,2-ethenediyl)bis[5-methyl-” is not available in the search results, it is generally recommended to use such compounds only in an area equipped with a safety shower, ensure that eyewash stations and safety showers are close to the workstation location, ensure adequate ventilation, avoid breathing vapours/dust, and avoid contact with eyes, skin, and clothing .

Properties

IUPAC Name

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZNAWSCAUDRQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236908
Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17233-65-7, 1041-00-5, 12224-12-3
Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl-
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Record name Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl-
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Record name Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl-
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Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Record name 2,2'-vinylenebis[5-methylbenzoxazole]
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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